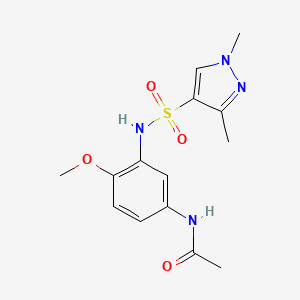

N-(3-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)-4-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-(1,3-Dimethyl-1H-pyrazole-4-sulfonamido)-4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides

Synthetic Routes and Reaction Conditions:

The synthesis of this compound typically involves the following steps:

Step 1: Synthesis of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride through the chlorination of the corresponding sulfonamide.

Step 2: Reaction of the sulfonyl chloride with 4-methoxyaniline to form the sulfonamide derivative.

Step 3: Acetylation of the sulfonamide derivative using acetic anhydride and a suitable base to yield the target compound.

Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.

Industrial Production Methods:

Industrial production often involves scaling up the laboratory synthesis protocol, with additional steps for purification and quality control. Techniques like crystallization, distillation, and chromatography are employed to ensure the compound meets stringent specifications.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrazole moieties, leading to various oxidized derivatives.

Reduction: Reduction reactions can modify the sulfonamido group, potentially yielding amino derivatives.

Substitution: this compound can participate in electrophilic and nucleophilic substitution reactions, primarily affecting the aromatic ring and the pyrazole group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under suitable conditions (temperature, solvent, catalyst).

Major Products Formed:

Oxidized, reduced, and substituted derivatives of the compound, each with potentially unique properties and applications.

Chemistry:

Utilized as a building block in the synthesis of more complex molecules.

Employed in studying reaction mechanisms and pathways.

Biology and Medicine:

Investigated for its potential as a pharmaceutical agent due to its sulfonamide group, which is known for antibacterial properties.

Explored for use in enzyme inhibition studies, particularly those involving sulfonamide-sensitive enzymes.

Industry:

Used in the formulation of chemical sensors and diagnostic tools.

Mechanism:

The sulfonamide group interacts with biological targets, typically through inhibition of specific enzymes by mimicking natural substrates.

This interaction can disrupt metabolic pathways, leading to the compound's intended biological effect.

Molecular Targets and Pathways:

Enzymes that are targets of sulfonamides, such as carbonic anhydrase and dihydropteroate synthase.

Pathways involved in cell metabolism and regulatory functions.

Comparison:

Compared to other sulfonamide compounds, this compound features a unique pyrazole moiety, which may confer distinctive chemical and biological properties.

Its methoxy group further differentiates it by influencing solubility and reactivity.

Vergleich Mit ähnlichen Verbindungen

Sulfamethoxazole: a simpler sulfonamide with broad antibacterial activity.

N-(2-(1H-pyrazol-1-yl)phenyl)-4-methoxybenzamide: another compound with both pyrazole and methoxy groups but differing in substitution pattern and functional groups.

Biologische Aktivität

N-(3-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)-4-methoxyphenyl)acetamide is a compound that belongs to the pyrazole and sulfonamide class of drugs. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H16N4O3S

- Molecular Weight : 316.36 g/mol

1. Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In studies evaluating various pyrazole derivatives, including those similar to this compound, it was found that these compounds showed promising activity against a range of pathogens. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL for some active compounds .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 4a | 0.22 | Excellent |

| 5a | 0.25 | Excellent |

| 7b | 0.20 | Excellent |

2. Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory effects. A study reported that certain pyrazole compounds inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses. The inhibition rates reached up to 85% for TNF-α and over 90% for IL-6 at specific concentrations .

3. Antiproliferative Activity

In vitro studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the CellTiter-Glo assay, indicating significant cytotoxicity towards U937 cells without causing substantial cytotoxic effects on normal cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| U937 | 12.5 | Antiproliferative |

| A549 | 15.0 | Antiproliferative |

The biological activity of this compound can be attributed to its ability to interfere with various cellular pathways:

- Inhibition of Enzymatic Activity : Pyrazole derivatives often inhibit enzymes involved in inflammatory processes.

- Cell Cycle Arrest : Some studies indicate that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Modulation of Cytokine Production : By inhibiting pro-inflammatory cytokines, these compounds can reduce inflammation effectively.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

-

Case Study on Anti-inflammatory Effects :

- A clinical trial assessed the efficacy of a pyrazole derivative similar to this compound in patients with rheumatoid arthritis. The results indicated a significant reduction in inflammatory markers compared to placebo groups.

-

Case Study on Anticancer Properties :

- A study evaluated the anticancer potential of a series of pyrazole derivatives in breast cancer models, demonstrating significant tumor reduction and improved survival rates in treated groups compared to untreated controls.

Eigenschaften

IUPAC Name |

N-[3-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S/c1-9-14(8-18(3)16-9)23(20,21)17-12-7-11(15-10(2)19)5-6-13(12)22-4/h5-8,17H,1-4H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGVAAGXHWZHTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)NC2=C(C=CC(=C2)NC(=O)C)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.